![molecular formula C9H20SiSn B14475589 Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane CAS No. 69165-95-3](/img/structure/B14475589.png)
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is a specialized organosilicon compound that features both silicon and tin atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different organosilicon and organotin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions often involve room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organotin derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Applications De Recherche Scientifique
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can interact with different molecular targets, facilitating the formation or transformation of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: A related compound with a similar structure but without the tin atom.
Trimethyltin Chloride: Contains the tin atom but lacks the silicon component.
Propargyltrimethylsilane: Another organosilicon compound with a similar alkyne group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
69165-95-3 |
|---|---|
Formule moléculaire |
C9H20SiSn |
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
trimethyl(3-trimethylstannylprop-2-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h6H2,2-4H3;3*1H3; |
Clé InChI |
BEWVJJGDUGGDMK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC#C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


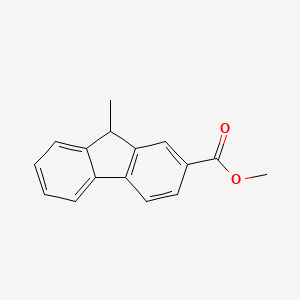

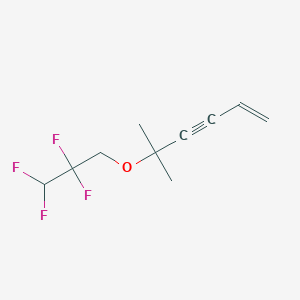
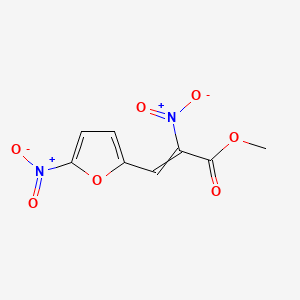
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
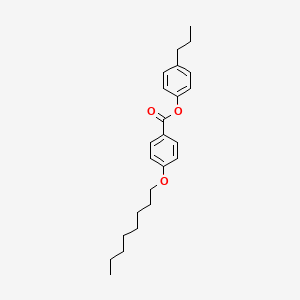
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
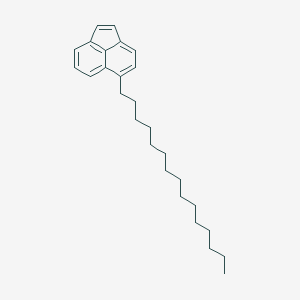
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)


![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
